2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-methoxyphenyl)acetamide is not fully understood. However, studies have suggested that it may exert its therapeutic effects by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in laboratory experiments. Studies have suggested that this compound may have anti-inflammatory, antioxidant, and antitumor properties, among others.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-methoxyphenyl)acetamide has several advantages and limitations for laboratory experiments. One of the significant advantages of this compound is its ability to selectively target specific enzymes and signaling pathways, which makes it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of this compound is its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-methoxyphenyl)acetamide. Some of the potential areas of research include the development of more efficient and selective synthesis methods, the identification of new therapeutic applications for this compound, and the investigation of its potential as a diagnostic tool for various diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-methoxyphenyl)acetamide can be synthesized using different methods, including the reaction of ethyl 2-chloroacetate with 2-amino-4-methoxybenzoic acid to form ethyl 2-(2-chlorophenyl)acetate. This compound is then reacted with thiosemicarbazide to form 2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation.
Eigenschaften
Molekularformel |
C19H19ClN4O2S |
---|---|
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
2-[3-(2-chlorophenyl)-4-ethyl-5-sulfanylidene-1,2,4-triazol-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19ClN4O2S/c1-3-23-18(15-6-4-5-7-16(15)20)22-24(19(23)27)12-17(25)21-13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,21,25) |
InChI-Schlüssel |
ZBCZNUFYQXRIOP-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN(C1=S)CC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3Cl |
Kanonische SMILES |
CCN1C(=NN(C1=S)CC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.